Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-methylpyrimidine Dihydrochloride: A Comprehensive Guide for Drug Development
Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-methylpyrimidine Dihydrochloride: A Comprehensive Guide for Drug Development
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal building blocks for complex active pharmaceutical ingredients (APIs). In the realm of kinase inhibitors, allosteric modulators, and immunotherapeutic agents, the pyrimidine scaffold is ubiquitous. Specifically, 4-Chloro-2-methylpyrimidine and its dihydrochloride salt serve as critical linchpins in modern medicinal chemistry[1],[2].
This whitepaper provides an in-depth technical analysis of 4-Chloro-2-methylpyrimidine dihydrochloride, detailing its physicochemical properties, the mechanistic causality behind its reactivity, and field-proven experimental protocols for its integration into advanced drug development pipelines.
Physicochemical Properties & The Causality of Salt Selection
A common pitfall in early-stage drug discovery is the mishandling of free-base heteroaromatics. The free base of 4-chloro-2-methylpyrimidine (CAS 4994-86-9) is typically an oily liquid or a low-melting solid[3]. It is prone to atmospheric moisture degradation and can be difficult to weigh stoichiometrically.
By converting the free base into the dihydrochloride salt (CAS 1159824-34-6) , we fundamentally alter its physicochemical profile[4],[5]. The protonation of the pyrimidine nitrogen atoms not only yields a stable, free-flowing crystalline powder but also significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ring. This electronic withdrawal heavily activates the C4 position, making the carbon-chlorine bond highly susceptible to nucleophilic attack[1].
Quantitative Data Summary
| Property | 4-Chloro-2-methylpyrimidine Dihydrochloride | 4-Chloro-2-methylpyrimidine (Free Base) |
| CAS Number | 1159824-34-6[4] | 4994-86-9[3] |
| Molecular Formula | C₅H₇Cl₃N₂ (C₅H₅ClN₂ · 2HCl) | C₅H₅ClN₂ |
| Molecular Weight | 201.48 g/mol | 128.56 g/mol [3] |
| Physical State | Crystalline Solid | Liquid / Low-Melting Solid |
| Storage Conditions | Inert atmosphere, 2-8°C, desiccated | Inert atmosphere, Room Temperature |
| Primary Reactivity | SNAr, Buchwald-Hartwig Amination | SNAr, Cross-Coupling |
Mechanistic Reactivity: SNAr and Cross-Coupling Paradigms
The utility of 4-chloro-2-methylpyrimidine dihydrochloride lies in the differential reactivity of its functional groups. The methyl group at the C2 position provides steric shielding and modulates the lipophilic ligand efficiency (LLE) of the final drug molecule, often preventing off-target cytochrome P450 (CYP) interactions[1]. Meanwhile, the C4-chloride acts as an excellent leaving group.
Nucleophilic Aromatic Substitution (SNAr)
In an acidic or basic environment, primary and secondary amines readily displace the C4-chloride. The dihydrochloride salt is particularly useful here; as the reaction proceeds, the inherent acidity stabilizes the Meisenheimer complex transition state, facilitating the rapid expulsion of the chloride ion[1].
Palladium-Catalyzed Cross-Coupling
For sterically hindered or electronically deactivated amines (such as specific 1,3,4-thiadiazole derivatives), standard SNAr may fail. In these cases, Buchwald-Hartwig amination is deployed. The strong C-Cl bond requires electron-rich, bulky palladium ligands (e.g., Xantphos or BINAP) to drive the oxidative addition step[6].
Workflow of Acid-Catalyzed SNAr using 4-Chloro-2-methylpyrimidine Dihydrochloride.
Standardized Experimental Protocols
To ensure reproducibility and self-validation in the laboratory, the following protocols detail the exact methodologies for utilizing this compound.
Protocol A: Acid-Catalyzed SNAr for Pyrimidine Amination
This protocol is adapted from the synthesis of low-dose IDO1 inhibitors[1].
Rationale: N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point and excellent solvency for both the polar dihydrochloride salt and the organic nucleophile. p-Toluenesulfonic acid (TsOH) is added to maintain the necessary protonation state of the pyrimidine ring as the reaction progresses.
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Preparation: In an oven-dried, nitrogen-purged round-bottom flask, suspend 4-chloro-2-methylpyrimidine dihydrochloride (1.0 eq) and the target amine (1.1 eq) in anhydrous NMP (0.2 M concentration).
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Catalysis: Add catalytic p-Toluenesulfonic acid (TsOH) (0.1 eq).
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Heating: Heat the reaction mixture to 65 °C under continuous stirring for 12–16 hours. Monitor the reaction via LC-MS to ensure the disappearance of the starting mass (m/z 129 for the free base).
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Workup: Cool the mixture to 0 °C and quench with saturated aqueous NaHCO₃ to neutralize the acid and liberate the free-base product.
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Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination
Used for complex heteroarylamines, such as 1,3,4-thiadiazol-2-amines[6].
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Preparation: Combine 4-chloro-2-methylpyrimidine dihydrochloride (1.0 eq), the target heteroarylamine (1.2 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (3.0 eq) in a Schlenk tube.
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Degassing: Add anhydrous 1,4-dioxane. Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which would otherwise poison the palladium catalyst.
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Reaction: Seal the tube and heat to 100 °C for 18 hours.
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Filtration: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium residues.
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Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC.
Target Applications in Oncology and Immunology
The 2-methylpyrimidin-4-amine motif, derived directly from 4-chloro-2-methylpyrimidine, is a privileged structure in several high-profile therapeutic targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
IDO1 is an enzyme that catalyzes the degradation of tryptophan into kynurenine. High levels of kynurenine in the tumor microenvironment lead to profound T-cell suppression, allowing tumors to evade the immune system. 4-Chloro-2-methylpyrimidine is reacted with complex cyclopropylamines via SNAr to generate potent, low-dose IDO1 inhibitors. The methyl group on the pyrimidine ring specifically improves lipophilic ligand efficiency (LLE) and mitigates CYP3A4 time-dependent inhibition (TDI)[1].
IDO1 signaling pathway and its blockade by pyrimidine-derived inhibitors.
WRN Helicase Inhibitors (MSI-High Cancers)
Werner syndrome helicase (WRN) is a compelling synthetic lethal target for microsatellite instability-high (MSI-H) cancers. Clinical-stage covalent allosteric inhibitors, such as VVD-214 (RO7589831) , utilize a highly optimized pyrimidine core. The synthesis of these inhibitors relies on substituted chloropyrimidines to balance intrinsic reactivity with metabolic stability, ultimately enabling the drug to covalently engage cysteine 727 (C727) of the WRN helicase[7],[8],[9].
BCR-ABL Kinase Inhibitors (Chronic Myeloid Leukemia)
In the design of novel BCR-ABL inhibitors aimed at overcoming the notorious T315I "gatekeeper" mutation, the 4-chloro-2-methylpyrimidine building block is reacted with thiazole-carboxamides. The resulting ethyne-linked pyrimidine derivatives are structurally capable of skirting the mutated isoleucine residue, restoring kinase inhibitory efficacy similar to that of ponatinib[2].
Conclusion
4-Chloro-2-methylpyrimidine dihydrochloride is far more than a simple reagent; it is a meticulously engineered building block that solves fundamental challenges in solubility, stability, and reactivity. By understanding the causality behind its physicochemical properties and mastering the protocols for its integration, drug development professionals can efficiently construct the next generation of targeted therapeutics spanning oncology, immunology, and beyond.
References
1.[1] Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. NIH PMC. Available at: 2.[2] Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry - ACS Publications. Available at: 3.[6] 1,3,4-Thiadiazole Based Anticancer Agents. ResearchGate. Available at: 4.[4] 1159824-34-6 | 4-Chloro-2-methylpyrimidine dihydrochloride. BLD Pharm. Available at: 5.[3] 4994-86-9 | 4-Chloro-2-methylpyrimidine. BLD Pharm. Available at: 6.[5] 4-chloro-2-methylpyrimidine:dihydrochloride | 1159824-34-6. ChemicalBook. Available at: 7. 4-Chloro-2-Methylpyrimidine dihydrochloride. Chemikart. Available at: 8.[7] Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. PubMed / NIH. Available at: 9.[8] Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at: 10.[9] VVD-214. Wikipedia. Available at:
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